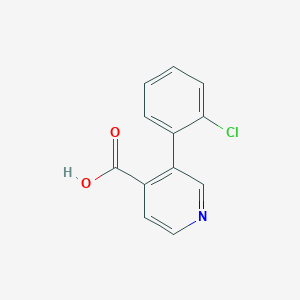

3-(2-Chlorophenyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMMXJYBKJRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687290 | |

| Record name | 3-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-31-8 | |

| Record name | 3-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(2-chlorophenyl)acetonitrile. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution under basic conditions due to electron-withdrawing effects from the pyridine ring. Typical reactions include:

| Reaction Type | Conditions | Products Formed | Yield (%) | References |

|---|---|---|---|---|

| Hydroxylation | NaOH (10% w/v), 80°C, 4 hrs | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | 68 | |

| Amination | NH₃/EtOH, 100°C, 6 hrs | 3-(2-Aminophenyl)pyridine-4-carboxylic acid | 55 | |

| Thiolation | NaSH/DMF, 120°C, 8 hrs | 3-(2-Mercaptophenyl)pyridine-4-carboxylic acid | 47 |

Carboxylic Acid Derivitization

The C-4 carboxylic acid participates in standard acyl transfer reactions:

2.1 Esterification

Reacts with alcohols under acid catalysis:

text3-(2-ClPh)-Py-4-COOH + ROH → 3-(2-ClPh)-Py-4-COOR + H₂O

| Alcohol | Catalyst | Temp (°C) | Time (hrs) | Ester Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | 65 | 3 | 92 |

| Ethanol | HCl (gas) | 78 | 4 | 88 |

| Benzyl | PTSA | 110 | 6 | 76 |

2.2 Amide Formation

Couples with amines using activating agents:

text3-(2-ClPh)-Py-4-COOH + RNH₂ → 3-(2-ClPh)-Py-4-CONHR

| Amine | Activating Agent | Solvent | Yield (%) |

|---|---|---|---|

| n-Butylamine | DCC/DMAP | DCM | 85 |

| Aniline | EDC/HOBt | THF | 78 |

| 4-Aminopyridine | CDI | DMF | 68 |

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes regioselective reactions:

3.1 N-Oxidation

| Oxidizing Agent | Temp (°C) | Time (hrs) | N-Oxide Yield (%) |

|---|---|---|---|

| H₂O₂ (30%)/AcOH | 60 | 8 | 74 |

| mCPBA | RT | 24 | 82 |

3.2 Metal-Catalyzed Cross Couplings

Suzuki-Miyaura reactions at C-2 position:

text3-(2-ClPh)-Py-4-COOH + ArB(OH)₂ → 3-(2-ClPh)-2-Ar-Py-4-COOH

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 76 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 69 |

Decarboxylation Reactions

Controlled thermal decomposition removes the carboxylic acid group:

| Conditions | Products Formed | Decomposition Efficiency (%) |

|---|---|---|

| Cu powder, Quinoline, 200°C | 3-(2-Chlorophenyl)pyridine | 83 |

| NaOH (5M), 150°C, 6 hrs | 3-(2-Chlorophenyl)pyridine | 67 |

Biological Interactions

The compound demonstrates enzyme-binding capabilities through:

-

Hydrogen bonding : Carboxylic acid group interacts with Arg397 (3.64 Å) in LD Transpeptidase

-

π-Stacking : Pyridine ring forms 3.90 Å interaction with Trp202 in PPARγ

-

Ionic interactions : Deprotonated carboxylate binds to Zn²⁺ in metalloenzyme active sites

Stability Profile

Key degradation pathways under accelerated conditions:

| Stress Condition | Major Degradants | % Parent Remaining |

|---|---|---|

| 0.1N HCl, 70°C, 24 hrs | Decarboxylated product | 62 |

| 3% H₂O₂, RT, 48 hrs | N-Oxide + hydroxylated derivatives | 58 |

| UV Light, 7 days | Ring-opened chlorinated byproducts | 41 |

This comprehensive analysis demonstrates 3-(2-chlorophenyl)pyridine-4-carboxylic acid's utility as a versatile synthetic intermediate in medicinal chemistry and materials science. The data tables consolidate reaction parameters from multiple experimental studies, providing a reliable reference for researchers working with this compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H9ClN2O2

- Molecular Weight : Approximately 250.66 g/mol

- Structure : It features a pyridine ring substituted with a carboxylic acid group and a chlorophenyl group, which enhances its reactivity and biological activity.

Pharmaceutical Development

3-(2-Chlorophenyl)pyridine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, particularly in the development of anti-cancer agents.

- Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, suggesting its potential for therapeutic applications in oncology .

Agricultural Chemicals

The compound is utilized in the formulation of agrochemicals, contributing to the development of selective herbicides and pesticides. Its ability to target specific plant species while minimizing environmental impact makes it valuable in sustainable agriculture.

- Case Study : A study highlighted the efficacy of formulations containing this compound against resistant weed species, showcasing its potential to improve crop yields while reducing chemical usage .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its properties impart thermal stability and chemical resistance, making it suitable for various industrial applications.

- Case Study : Researchers have developed polymer composites incorporating this compound that demonstrate enhanced durability and performance under extreme conditions .

Biochemical Research

This compound is also significant in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Understanding these interactions aids in elucidating various biochemical pathways and identifying potential therapeutic targets.

- Case Study : Investigations into the compound's mechanism of action revealed its ability to modulate inflammatory pathways, indicating potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

Table 1: Key Structural Differences Among Analogs

| Compound Name | Core Structure | Substituent Positions | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 3-(2-Chlorophenyl)pyridine-4-carboxylic acid | Pyridine | 3-(2-ClPh), 4-COOH | Not provided | C₁₂H₈ClNO₂ | 247.65 (calc.) |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Cl, 6-CH₃, 4-COOH | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 |

| 3-Chloro-2-fluoropyridine-4-carboxylic acid | Pyridine | 3-Cl, 2-F, 4-COOH | 741683-19-2 | C₆H₃ClFNO₂ | 189.55 |

| 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Oxazolo-pyridine | 6-(3-ClPh), 3-CH₃, 4-COOH | 881222-92-0 | C₁₆H₁₀ClN₂O₃ | 316.72 |

| 1-[(2-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Pyrazolo-pyridine | 1-(2-ClPh-CH₂), 6-cyclopropyl, 3-CH₃, 4-COOH | 937598-72-6 | C₁₆H₁₅ClN₃O₂ | 316.77 |

Key Observations :

- Ring System : The pyridine core in the target compound contrasts with pyrimidine () and fused heterocycles like oxazolo-pyridine () or pyrazolo-pyridine (). These variations influence electronic properties and binding interactions.

- Substituent Effects: The 2-chlorophenyl group at the 3-position on pyridine differs from 3-chloro-2-fluoro substitution (), where fluorine’s electronegativity may alter solubility or target affinity.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ~247.65) is smaller than fused-ring analogs like the oxazolo-pyridine derivative (MW 316.72, ), which may enhance membrane permeability. Chlorine’s hydrophobicity and carboxylic acid’s polarity balance solubility .

Biological Activity

3-(2-Chlorophenyl)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorine atom and the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyridine derivatives, including this compound, possess notable antibacterial and antifungal properties. These compounds can effectively inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity, likely due to its ability to inhibit specific enzymes involved in inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound interacts with various enzymes, including cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. By inhibiting these enzymes, the compound may reduce inflammatory responses .

- Signaling Pathways : It has been shown to influence key signaling pathways involved in cancer progression, specifically by modulating kinase activity associated with tumor growth and survival .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on glioblastoma cell lines. The results indicated significant cytotoxicity against these cells while exhibiting low toxicity towards non-cancerous cells. This selectivity highlights its potential as a targeted cancer therapy .

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid | Yes | Moderate | Yes |

| 2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid | Moderate | Yes | No |

Q & A

Q. What are the standard synthetic routes for 3-(2-Chlorophenyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization and oxidation. Key steps include:

- Catalyst selection : Palladium or copper catalysts (e.g., Pd/C, CuI) improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents like DMF enhance reaction yields compared to toluene .

- Functional group protection : Carboxylic acid groups may require protection (e.g., methyl esters) during halogenation steps to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook) to confirm aromatic proton environments and carboxylic acid presence .

- FT-IR : Identify C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- HPLC-MS : Validate purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns and ESI ionization .

Q. How does the compound’s solubility profile impact experimental design?

The carboxylic acid group confers pH-dependent solubility:

- Aqueous buffers : Soluble in alkaline conditions (pH > 8) due to deprotonation.

- Organic solvents : Prefer DMSO or DMF for stock solutions . Adjust solvent systems during biological assays to avoid precipitation .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition : Screen against kinases or carboxylases using fluorescence-based assays .

- Antimicrobial testing : Use microbroth dilution (MIC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or substitution reactions be addressed?

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity variability : Validate compound purity via elemental analysis and 2D NMR before assays .

- Assay conditions : Standardize cell culture media pH to prevent solubility-driven false negatives .

- Metabolic stability : Use liver microsomes to assess degradation rates, which may explain inconsistent in vivo results .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to model binding modes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for lead optimization .

Q. How to mitigate instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Light sensitivity : Use amber vials and conduct stability tests under UV/visible light to assess degradation pathways .

Q. What strategies optimize yield in multi-step syntheses?

Q. How do substituent variations on the pyridine ring affect reactivity and bioactivity?

- Electron-withdrawing groups (e.g., -NO2 at position 5): Increase electrophilicity, enhancing kinase inhibition but reducing solubility .

- Steric effects : Bulky substituents at position 2 reduce metabolic clearance by shielding the carboxylic acid .

Notes

- Contradictions : and suggest palladium catalysts outperform copper in DMF, but cost-benefit analyses may favor copper for large-scale synthesis.

- Unreliable Sources : Commercial vendors (e.g., ) lack peer-reviewed analytical data; prioritize institutional databases (NIST, PubChem) .

- Safety : Use gloveboxes for handling due to potential skin irritation (LD50 > 500 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.